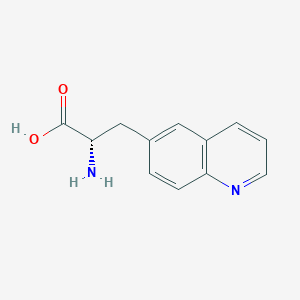

(S)-2-Amino-3-(quinolin-6-yl)propanoic acid

Beschreibung

(S)-2-Amino-3-(quinolin-6-yl)propanoic acid is a non-proteinogenic amino acid featuring a quinoline heterocycle at the β-position of the alanine backbone. The quinoline moiety, particularly at the 6-position, confers unique electronic and steric properties due to its aromatic nitrogen atom and planar structure. The stereochemistry (S-configuration) is essential for bioactivity, as seen in related compounds like BMAA () and nitro-phenylalanine derivatives ().

Eigenschaften

Molekularformel |

C12H12N2O2 |

|---|---|

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

(2S)-2-amino-3-quinolin-6-ylpropanoic acid |

InChI |

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |

InChI-Schlüssel |

GVUXWMQJDJQMLK-JTQLQIEISA-N |

Isomerische SMILES |

C1=CC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)N=C1 |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(quinolin-6-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and amino acid derivatives.

Coupling Reaction: A common method involves coupling the quinoline derivative with an amino acid precursor using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-3-(quinolin-6-yl)propanoic acid may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure efficiency and scalability. The use of high-throughput purification methods like preparative HPLC (High-Performance Liquid Chromatography) is also common to achieve the required purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(quinolin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(quinolin-6-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(quinolin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares (S)-2-Amino-3-(quinolin-6-yl)propanoic acid with analogous β-substituted amino acids, focusing on structural features, biological activities, and pharmacokinetic properties:

Note: Direct data on the quinolin-6-yl variant is lacking; inferences are based on structural analogs.

Key Comparative Insights:

Substituent Effects on Bioactivity: Quinoline vs. Positional Isomerism: Quinolin-6-yl’s para-substitution (vs. quinolin-2-yl’s ortho-substitution) may reduce steric hindrance, improving receptor compatibility .

Pharmacokinetic Challenges: Compounds with large aromatic substituents (e.g., quinoline, bromoindole) likely exhibit poor blood-brain barrier (BBB) permeability, as seen with BMAA (PS ~10⁻⁵ mL/s/g) .

Synthetic Accessibility: Nitro-phenylalanine derivatives are synthesized via electrophilic aromatic substitution (), whereas quinoline-containing analogs may require palladium-catalyzed cross-coupling or multi-step heterocycle formation.

Toxicity Profiles: BMAA’s neurotoxicity contrasts with the untested profile of the quinolin-6-yl variant, underscoring the need for targeted toxicological studies.

Biologische Aktivität

(S)-2-Amino-3-(quinolin-6-yl)propanoic acid is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-Amino-3-(quinolin-6-yl)propanoic acid is characterized by the presence of a quinoline moiety attached to an amino acid backbone. This unique structure allows for interactions with various biological macromolecules, making it a subject of interest in drug development.

The biological activity of (S)-2-Amino-3-(quinolin-6-yl)propanoic acid can be attributed to its ability to intercalate with DNA, thereby disrupting normal cellular functions such as replication and transcription. Additionally, the amino acid backbone may interact with enzymes and receptors, modulating their activity and contributing to its pharmacological effects.

Biological Activities

Research has indicated several key biological activities associated with (S)-2-Amino-3-(quinolin-6-yl)propanoic acid:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.

- Anticancer Potential : The ability of the quinoline moiety to intercalate with DNA suggests that (S)-2-Amino-3-(quinolin-6-yl)propanoic acid could be explored as a candidate for cancer therapy by disrupting cancer cell proliferation.

- Immunomodulatory Effects : Related compounds have shown immunostimulatory effects, enhancing the secretion of chemokines, which could indicate similar properties for (S)-2-Amino-3-(quinolin-6-yl)propanoic acid .

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that (S)-2-Amino-3-(quinolin-6-yl)propanoic acid effectively inhibits the growth of certain cancer cell lines by inducing apoptosis through DNA damage mechanisms.

- Enzyme Interaction Studies : Research has shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders .

Comparative Analysis

To better understand the uniqueness of (S)-2-Amino-3-(quinolin-6-yl)propanoic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (S)-2-Amino-3-(quinolin-6-yl)propanoic acid | Contains a quinoline moiety at position 6 | Exhibits significant biological activity |

| (S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Contains a pyridine moiety instead of quinoline | Alters reactivity and biological activity |

| 8-Hydroxyquinoline derivatives | Incorporates hydroxy groups on the quinoline ring | Enhanced chelating properties and potential neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.